

## Cross-study comparison of Evobrutinib safety profiles in autoimmune diseases

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Evobrutinib |           |
| Cat. No.:            | B607390     | Get Quote |

# Evobrutinib Safety Profile: A Cross-Study Comparison in Autoimmune Diseases

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the safety profile of **evobrutinib**, an investigational Bruton's tyrosine kinase (BTK) inhibitor, across clinical trials in multiple sclerosis (MS), rheumatoid arthritis (RA), and systemic lupus erythematosus (SLE). The safety data for **evobrutinib** is juxtaposed with that of established treatments for each respective condition: teriflunomide for MS, methotrexate for RA, and belimumab for SLE, based on published clinical trial data.

## **Executive Summary**

**Evobrutinib** has been generally well-tolerated across Phase II and Phase III clinical trials in autoimmune diseases. A notable class effect of BTK inhibitors, including **evobrutinib**, is the risk of elevated liver enzymes, which has been observed across studies. Infections are another adverse event of interest. This guide presents a detailed breakdown of the safety data to aid in the objective evaluation of **evobrutinib**'s safety profile in the context of current therapeutic alternatives.

## **Data Presentation: Comparative Safety Profiles**



The following tables summarize the key safety findings for **evobrutinib** and its comparators in MS, RA, and SLE.

Table 1: Comparative Safety Profile of Evobrutinib and Teriflunomide in Multiple Sclerosis

| Adverse Event Category                       | Evobrutinib (Pooled Phase III evolutionRMS1 & evolutionRMS2)[1] | Teriflunomide (Pooled Phase III evolutionRMS1 & evolutionRMS2)[1] |
|----------------------------------------------|-----------------------------------------------------------------|-------------------------------------------------------------------|
| Treatment-Emergent Adverse<br>Events (TEAEs) | 85.6%                                                           | 87.2%                                                             |
| Serious TEAEs                                | 7.5%                                                            | 5.6%                                                              |
| Most Common TEAEs                            |                                                                 |                                                                   |
| COVID-19                                     | 19.6%                                                           | 19.5%                                                             |
| Alanine Aminotransferase (ALT) Increased     | 15.2%                                                           | 17.8%                                                             |
| Aspartate Aminotransferase (AST) Increased   | 9.6%                                                            | 11.4%                                                             |
| Headache                                     | 15.4%                                                           | 15.4%                                                             |
| Liver Enzyme Elevation (≥5x<br>ULN)          | 5.0% (mostly in first 12 weeks)                                 | <1%                                                               |
| Hy's Law Cases                               | 3                                                               | 1                                                                 |
| Deaths                                       | 1 (not treatment-related)                                       | 1 (not treatment-related)                                         |

Table 2: Comparative Safety Profile of **Evobrutinib** and Methotrexate in Rheumatoid Arthritis



| Adverse Event Category                       | Evobrutinib (Phase IIb)[2]                                                                   | Methotrexate (Systematic Review)[1][3][4]                                                                                   |
|----------------------------------------------|----------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------|
| Treatment-Emergent Adverse<br>Events (TEAEs) | Well-tolerated at all doses                                                                  | Up to 72.9% of patients experience at least one adverse event.                                                              |
| Serious TEAEs                                | Very few Grade 3 events, one unrelated Grade 4 event.                                        | Rate not specified in the same format, but serious events include cytopenia, serious infections, and liver damage.          |
| Most Common TEAEs                            | Not specified in detail, but liver function test elevations were reported across all groups. | Gastrointestinal issues (nausea, vomiting, anorexia, oral ulcers, epigastric burning), fatigue, and elevated liver enzymes. |
| ALT Elevation (Grade 3)                      | 3 patients in the 75 mg QD arm.                                                              | A common adverse event.                                                                                                     |
| Discontinuation due to AEs                   | Not specified.                                                                               | A reason for treatment discontinuation.                                                                                     |

Table 3: Comparative Safety Profile of **Evobrutinib** and Belimumab in Systemic Lupus Erythematosus



| Adverse Event Category                       | Evobrutinib (Phase II)[5]                                                  | Belimumab (Pooled Phase                                                 |
|----------------------------------------------|----------------------------------------------------------------------------|-------------------------------------------------------------------------|
| Treatment-Emergent Adverse<br>Events (TEAEs) | Infections and infestations were the most common (58.0% vs 42.7% placebo). | 86.7%                                                                   |
| Serious TEAEs                                | 9.4% (combined evobrutinib groups)                                         | 18.0% (10 mg/kg dose)                                                   |
| Most Common Serious AEs                      | Not specified.                                                             | Infections and infestations (5.4%), renal and urinary disorders (1.7%). |
| Post-infusion/injection Systemic Reactions   | Not applicable (oral)                                                      | 10.2%                                                                   |
| Deaths                                       | Not specified.                                                             | 0.6%                                                                    |

## **Experimental Protocols**

The safety data for **evobrutinib** presented in this guide are derived from Phase II and Phase III, randomized, double-blind, placebo- or active-controlled clinical trials.

- Multiple Sclerosis (NCT02975349, evolutionRMS1 NCT04338022, evolutionRMS2 NCT04338061): Patients with relapsing forms of MS were randomized to receive varying doses of evobrutinib, placebo, or an active comparator (dimethyl fumarate or teriflunomide). [10][11] Key inclusion criteria included adults aged 18-65 with a diagnosis of relapsing-remitting MS or secondary progressive MS with superimposed relapses.[12] The primary endpoints typically involved measures of disease activity on MRI, such as the number of gadolinium-enhancing lesions, and clinical measures like the annualized relapse rate.[11][13]
- Rheumatoid Arthritis (NCT03233230): This Phase IIb study enrolled patients aged 18-75 with a confirmed RA diagnosis of at least 6 months, active disease (≥6 swollen and tender joints), and an inadequate response to methotrexate.[2][14] Patients were randomized to receive different doses of evobrutinib or placebo while continuing their background methotrexate treatment.[2][15] The primary endpoint was the ACR20 response at 12 weeks.[2]



Systemic Lupus Erythematosus (NCT02975336): This Phase II trial enrolled adult patients
(18-75 years) with a diagnosis of SLE according to SLICC or ACR criteria for at least 6
months and active disease (SLEDAI-2K score ≥6) on standard of care therapy.[5][16][17]
Patients were randomized to receive various doses of evobrutinib or placebo.[17] The
primary efficacy endpoints were the SRI-4 and SRI-6 response rates at week 52.[18]

## Mandatory Visualization Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of **evobrutinib** and a generalized workflow for the clinical trials referenced in this guide.



Click to download full resolution via product page

Caption: Mechanism of action of **Evobrutinib**.





Click to download full resolution via product page

Caption: Generalized clinical trial workflow.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

• 1. Long-term safety of methotrexate monotherapy in patients with rheumatoid arthritis: a systematic literature research | Annals of the Rheumatic Diseases [ard.bmj.com]

### Validation & Comparative





- 2. A Phase IIb, Randomized, Double-blind Study in Patients with Rheumatoid Arthritis Evaluating the Safety and Efficacy of Evobrutinib Compared with Placebo in Patients with an Inadequate Response to Methotrexate ACR Meeting Abstracts [acrabstracts.org]
- 3. journaljammr.com [journaljammr.com]
- 4. Safety Profile of Methotrexate Therapy in Patients With Rheumatoid Arthritis PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy and Safety of Evobrutinib (M2951) in Adult Patients with Systemic Lupus Erythematosus Who Received Standard of Care Therapy: A Phase II, Randomized, Doubleblind, Placebo-controlled Dose Ranging Study ACR Meeting Abstracts [acrabstracts.org]
- 6. Safety of belimumab in adult patients with systemic lupus erythematosus: Results of a large integrated analysis of controlled clinical trial data PMC [pmc.ncbi.nlm.nih.gov]
- 7. lupusnewstoday.com [lupusnewstoday.com]
- 8. Safety of belimumab in adult patients with systemic lupus erythematosus: Results of a large integrated analysis of controlled clinical trial data PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Placebo-Controlled Trial of an Oral BTK Inhibitor in Multiple Sclerosis PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evobrutinib | MS Canada [mscanada.ca]
- 13. jwatch.org [jwatch.org]
- 14. Phase IIb Study of Evobrutinib in Subjects With Rheumatoid Arthritis [ctv.veeva.com]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. researchgate.net [researchgate.net]
- 18. Efficacy and Safety of the Bruton's Tyrosine Kinase Inhibitor Evobrutinib in Systemic Lupus Erythematosus: Results of a Phase II, Randomized, Double-Blind, Placebo-Controlled Dose-Ranging Trial PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Cross-study comparison of Evobrutinib safety profiles in autoimmune diseases]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607390#cross-study-comparison-of-evobrutinibsafety-profiles-in-autoimmune-diseases]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com